1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2S/c13-10-3-5-11(6-4-10)20(18,19)17-7-1-2-9(8-17)12(14,15)16/h3-6,9H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCVYVPGCDMYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332452 | |
| Record name | 1-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321970-47-2 | |
| Record name | 1-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides as reagents.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through nucleophilic substitution reactions.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reactions, which can involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural analogs and their substituent effects:
Physicochemical and Electronic Properties
- Lipophilicity : The trifluoromethyl group increases logP (≈2.8), favoring membrane permeability. In contrast, carboxylic acid-containing analogs (e.g., 1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxylic acid) have lower logP (≈1.5) due to ionization .
- Electronic Effects: The electron-withdrawing sulfonyl group deactivates the piperidine ring, reducing basicity (pKa ≈7.2) compared to non-sulfonylated piperidines (pKa ≈9.5) .
- Solubility : Aqueous solubility of the target compound is moderate (≈50 µg/mL) due to the balance between sulfonyl polarity and trifluoromethyl hydrophobicity. Carboxylic acid analogs exhibit higher solubility (>200 µg/mL) .
Biological Activity
1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. The structural characteristics of this compound include a piperidine ring with a sulfonyl group attached to a chlorophenyl moiety and a trifluoromethyl group, which enhances its lipophilicity and biological interactions.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study synthesized various derivatives and evaluated their effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity, suggesting that the sulfonyl group may play a crucial role in enhancing antibacterial efficacy .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that certain derivatives exhibited strong inhibitory activity, with IC50 values indicating high potency. For instance, some derivatives showed IC50 values as low as 0.63 µM for AChE inhibition, significantly lower than the reference standard . This suggests that this compound could be developed as a therapeutic agent targeting these enzymes.
Anticancer Properties
The anticancer potential of this compound is another area of interest. The presence of the trifluoromethyl group is believed to enhance its interaction with cellular targets involved in cancer progression. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cell lines, although specific studies on this compound are still emerging .
The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes. The trifluoromethyl group contributes to the compound's ability to penetrate cellular membranes and interact with hydrophobic sites within proteins, modulating their activity and influencing downstream signaling pathways .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structure and biological activity of this compound relative to other piperidine derivatives:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine | Piperazine ring with chlorophenyl and sulfonyl groups | Potential anti-inflammatory effects | Piperazine instead of piperidine |
| 3-Methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | Quinoline structure with sulfonamide | Antibacterial and anticancer properties | Different ring system but similar activity |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Contains oxadiazole moiety | Strong AChE inhibition | Incorporates additional functional groups |
This table illustrates how the unique combination of functional groups in this compound distinguishes it from other compounds with similar frameworks.
Case Study 1: Antibacterial Efficacy
In a study examining various synthesized piperidine derivatives, it was found that those containing the sulfonamide functionality exhibited enhanced antibacterial activity. The most active compounds were tested against multiple strains, showing significant inhibition compared to standard antibiotics. This supports the hypothesis that the sulfonamide group contributes positively to antibacterial properties .
Case Study 2: Enzyme Inhibition Profiles
Another research effort focused on evaluating the enzyme inhibition profiles of derivatives containing the piperidine nucleus. The study revealed that several compounds demonstrated potent inhibition of urease and AChE, with some exhibiting IC50 values significantly lower than existing treatments. This positions these compounds as promising candidates for further development in treating conditions related to these enzymes .
Q & A
Basic: What are the standard synthetic routes for 1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine?
Answer:
The synthesis typically involves sulfonylation of the piperidine core. Key steps include:
- Step 1: Reacting 3-(trifluoromethyl)piperidine with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2: Monitoring reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase.
- Step 3: Purification via column chromatography (silica gel, gradient elution).
Yields (~60-70%) depend on reaction time and stoichiometry. Optimization of solvent polarity (e.g., DMF for sluggish reactions) and temperature (room temperature to 50°C) is critical .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms regiochemistry of sulfonyl and trifluoromethyl groups. The deshielding of adjacent protons (δ 3.5–4.0 ppm) indicates sulfonylation.
- ¹⁹F NMR verifies trifluoromethyl integrity (δ -60 to -70 ppm).
- Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 368.03).
- X-ray Crystallography: Resolves steric effects of bulky substituents (e.g., piperidine chair conformation) .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer:
-
Solvent Screening: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation efficiency compared to non-polar solvents.
-
Catalysis: Adding catalytic iodine (5 mol%) accelerates sulfonylation via intermediate iodonium formation.
-
Temperature Control: Lower temperatures (0–5°C) minimize side reactions (e.g., sulfonate ester formation).
-
Yield Data:
Condition Yield (%) DMF, 25°C 65 DCM, 0°C 72 DMF + I₂ (5 mol%), 25°C 85
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer:
Discrepancies may arise from assay conditions or impurities. Mitigation strategies:
- Purity Validation: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
- Assay Standardization:
- Enzyme Inhibition: Pre-incubate enzymes (e.g., cytochrome P450) with NADPH to stabilize activity.
- Cell-Based Assays: Control for membrane permeability (e.g., use efflux pump inhibitors like verapamil).
- Structural Confirmation: Compare activity with analogs (e.g., 1-[(4-fluorophenyl)sulfonyl] derivatives) to isolate substituent effects .
Advanced: What methodologies address solubility limitations in pharmacokinetic studies?
Answer:
- Co-Solvent Systems: Use DMSO/PEG 400 (1:4) for in vitro assays.
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous solubility.
- LogP Measurement: Experimental logP (2.8) correlates with poor solubility; salt formation (e.g., hydrochloride) reduces logP to 1.5 .
Advanced: How to analyze structure-activity relationships (SAR) for trifluoromethyl and sulfonyl groups?
Answer:
-
Trifluoromethyl Role: Enhances metabolic stability (block CYP3A4 oxidation) but reduces solubility.
-
Sulfonyl Group Impact: Increases binding affinity to serine proteases (e.g., thrombin) via H-bonding.
-
SAR Table:
Analog Target Affinity (Ki, nM) Solubility (µg/mL) 1-[(4-ClPh)SO₂]-3-CF₃-piperidine 12.3 ± 1.2 8.5 1-[(4-FPh)SO₂]-3-CF₃-piperidine 18.9 ± 2.1 12.1 1-[(4-ClPh)SO₂]-piperidine 45.6 ± 3.8 22.7
Advanced: What strategies mitigate hygroscopicity during storage?
Answer:
- Storage: Use desiccated containers (argon atmosphere, -20°C).
- Lyophilization: Freeze-dry the compound with trehalose (1:1 w/w) to stabilize crystalline form.
- Karl Fischer Titration: Monitor moisture content (<0.1% w/w) .
Advanced: How to assess metabolic stability in hepatic microsomes?
Answer:
- Protocol:
- Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM).
- Sample at 0, 15, 30, 60 min; quench with acetonitrile.
- Analyze via LC-MS/MS for parent compound depletion.
- Data Interpretation: Half-life (t₁/₂) >60 min indicates high stability .
Advanced: What computational tools predict toxicity profiles?
Answer:
- In Silico Models:
- ADMET Predictor®: Estimates hERG inhibition risk (pIC₅₀ = 4.2; low risk).
- DEREK Nexus: Flags potential hepatotoxicity (aryl sulfonamide alert).
- In Vitro Validation: Ames test (TA98 strain) for mutagenicity .
Advanced: How to design analogs for improved blood-brain barrier (BBB) penetration?
Answer:
- Structural Modifications:
- Reduce molecular weight (<450 Da) by replacing sulfonyl with smaller groups (e.g., methylsulfonyl).
- Increase lipophilicity (clogP ~2.5) via fluorinated alkyl chains.
- In Vivo Testing: Use MDCK-MDR1 cells for P-gp efflux ratio assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
